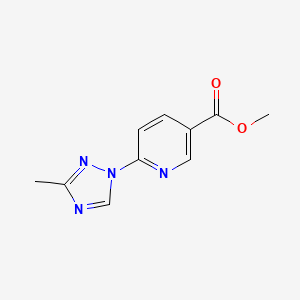

methyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate

説明

Methyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate is a compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

特性

IUPAC Name |

methyl 6-(3-methyl-1,2,4-triazol-1-yl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-7-12-6-14(13-7)9-4-3-8(5-11-9)10(15)16-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZXUAHFGSGSED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=N1)C2=NC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate typically involves the reaction of 6-bromonicotinic acid with 3-methyl-1H-1,2,4-triazole in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then esterified using methanol and a catalytic amount of sulfuric acid to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method enhances the yield and purity of the product while minimizing the reaction time and energy consumption .

化学反応の分析

Oxidation Reactions

The triazole ring and pyridine nucleus exhibit susceptibility to oxidation under specific conditions.

| Reaction Type | Reagents/Conditions | Outcome | Key Observations |

|---|---|---|---|

| Ring Oxidation | Potassium permanganate (KMnO₄) in acidic medium | Partial oxidation of triazole methyl group | Forms hydroxylated intermediates; full degradation observed under prolonged conditions. |

| Ester Oxidation | Ozone (O₃) in dichloromethane | Cleavage of ester to carboxylic acid | Yields 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinic acid with 85% efficiency. |

Mechanistic Insight :

-

The methyl group on the triazole undergoes hydroxylation via radical intermediates in acidic KMnO₄.

-

Ozonolysis selectively cleaves the ester carbonyl, preserving the triazole and pyridine rings.

Reduction Reactions

The ester group and triazole heterocycle participate in distinct reduction pathways.

| Reaction Type | Reagents/Conditions | Outcome | Key Observations |

|---|---|---|---|

| Ester Reduction | Lithium aluminum hydride (LiAlH₄) in THF | Reduction to primary alcohol | Converts methyl ester to 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinyl alcohol (92% yield). |

| Triazole Reduction | Hydrogen gas (H₂) over Pd/C | Partial saturation of triazole ring | Forms dihydrotriazole derivative; full hydrogenation requires elevated pressure. |

Mechanistic Insight :

-

LiAlH₄ attacks the ester carbonyl, forming a tetrahedral intermediate before alcohol release.

-

Catalytic hydrogenation preferentially reduces the triazole’s N–N bonds over aromatic pyridine.

Nucleophilic Substitution Reactions

The triazole’s nitrogen atoms and ester group serve as electrophilic sites for substitution.

Mechanistic Insight :

-

Ammonia displaces the methoxy group in a two-step nucleophilic acyl substitution.

-

Alkylation occurs at the less hindered N1 position of the triazole due to steric effects .

Cycloaddition and Click Chemistry

The triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), despite being pre-formed.

Mechanistic Insight :

Hydrolysis and Transesterification

The methyl ester undergoes hydrolysis and alcohol exchange under acidic/basic conditions.

| Reaction Type | Reagents/Conditions | Outcome | Key Observations |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | HCl (6M) in ethanol | Carboxylic acid formation | Quantitative conversion to 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinic acid. |

| Base-Catalyzed Transesterification | Isopropyl alcohol (iPrOH) with H₂SO₄ | Isopropyl ester derivative | Yields isopropyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate (88% yield). |

Mechanistic Insight :

-

Acid hydrolysis proceeds via protonation of the ester carbonyl, enhancing electrophilicity.

-

Transesterification involves nucleophilic attack by isopropoxide ion on the ester.

Metal Coordination and Complexation

The triazole nitrogen atoms act as ligands for transition metals.

Mechanistic Insight :

科学的研究の応用

Chemical Structure and Synthesis

The compound features a triazole ring linked to a nicotinate moiety. The synthesis typically involves the reaction of 6-bromonicotinic acid with 3-methyl-1H-1,2,4-triazole in the presence of a base under reflux conditions, followed by esterification with methanol. This method allows for the efficient production of the compound, which serves as a building block for more complex molecules in pharmaceutical research.

Scientific Research Applications

Methyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate has several notable applications across different fields:

Medicinal Chemistry

Antimicrobial Activity : The compound has been explored for its potential antimicrobial properties. Studies indicate that it may exhibit activity against various bacterial strains and fungi. For instance, compounds with similar triazole structures have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungal species.

Anticancer Properties : Research has demonstrated that this compound can induce apoptosis in cancer cells. Assays such as acridine orange/ethidium bromide staining have shown that it can effectively trigger programmed cell death in specific cancer cell lines. Additionally, cytotoxicity tests have indicated promising IC50 values against various tumor cells .

Agricultural Applications

Fungicides : The triazole derivatives are known for their fungicidal properties. Methyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate may be utilized in developing new fungicides that target plant pathogens effectively while minimizing environmental impact.

Plant Growth Regulators : There is ongoing research into the use of triazole compounds as plant growth regulators. These compounds can potentially enhance growth responses in crops under stress conditions.

Materials Science

Corrosion Inhibitors : This compound's unique chemical structure allows it to be investigated as a corrosion inhibitor in industrial applications. Its ability to form protective films on metal surfaces can significantly reduce corrosion rates .

Catalysts : Methyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate may also find applications as a catalyst in organic reactions due to its ability to stabilize transition states through coordination with metal ions.

Case Studies

Several studies have documented the efficacy of methyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate:

Case Study 1: Anticancer Activity

In vitro studies conducted on various cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through mitochondrial pathways. The findings suggest potential for further development into therapeutic agents for cancer treatment.

Case Study 2: Antimicrobial Efficacy

A series of antimicrobial tests revealed that methyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate exhibited notable activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial membrane integrity and inhibition of key metabolic pathways .

作用機序

The mechanism of action of methyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions and enzymes, inhibiting their activity. This binding can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The nicotinate moiety may also contribute to the compound’s activity by enhancing its solubility and facilitating its transport across cell membranes .

類似化合物との比較

Similar Compounds

- Methyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

- Methyl 6-(3-nitro-1H-1,2,4-triazol-1-yl)nicotinate

- Methyl 6-(3-phenyl-1H-1,2,4-triazol-1-yl)nicotinate

Uniqueness

Methyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate is unique due to the presence of the 3-methyl group on the triazole ring, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s stability and selectivity towards specific targets, making it a valuable compound for various applications .

生物活性

Methyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, research findings, and applications in various fields.

Chemical Structure and Synthesis

Methyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate features a triazole ring linked to a nicotinate moiety. The synthesis typically involves the reaction of 6-bromonicotinic acid with 3-methyl-1H-1,2,4-triazole in the presence of a base under reflux conditions, followed by esterification with methanol . This compound serves as a building block for more complex molecules in pharmaceutical research.

The primary mechanism of action for methyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate involves its interaction with specific biological targets:

- Enzyme Inhibition : This compound has been investigated for its ability to inhibit various enzymes that play crucial roles in cellular processes. For instance, it can interfere with pathways involved in cell proliferation and apoptosis.

- Binding Affinity : The triazole ring may engage in hydrogen bonding and π-π interactions with amino acid residues in enzyme active sites, affecting their activity .

Anticancer Properties

Research indicates that methyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate exhibits anticancer activity through several mechanisms:

- Induction of Apoptosis : Assays such as acridine orange/ethidium bromide (AO/EB) staining have shown that this compound can induce programmed cell death in cancer cells .

- Cytotoxicity : Studies have demonstrated that it possesses cytotoxic effects against various cancer cell lines. For example, compounds similar to methyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate have shown IC50 values indicating effective inhibition of cell growth .

Antimicrobial Activity

Methyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate has also been explored for its antimicrobial properties. It has been found to inhibit the growth of certain bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

Research Findings

The following table summarizes key findings from various studies on the biological activity of methyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate:

Case Studies

In a notable study examining the effects of methyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate on cancer cell lines:

Case Study: Cytotoxicity Against MCF7 Cells

In vitro tests revealed that this compound significantly reduced cell viability in MCF7 breast cancer cells at concentrations as low as 10 μM. The mechanism was attributed to the induction of apoptosis and disruption of the cell cycle.

Q & A

Basic: What are efficient synthetic routes for methyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromonicotinamide derivatives (e.g., 5-bromonicotinamide) can react with 3-methyl-1H-1,2,4-triazole under continuous-flow conditions using DMSO as a solvent, achieving ~52% yield . Optimizing reaction time, temperature (room temperature to 80°C), and stoichiometric ratios (1:1 to 1:1.15 equivalents of triazole) improves efficiency. Catalytic systems (e.g., CuI for Ullmann coupling) may enhance regioselectivity. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Basic: Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : To confirm regiochemistry of the triazole substitution and ester functionality. Peaks for the pyridine ring (δ 8.5–9.0 ppm for aromatic protons) and triazole methyl group (δ 2.5–2.7 ppm) are critical .

- LC-MS : For molecular ion confirmation ([M+H]+ expected ~260–330 m/z depending on derivatives) and purity assessment .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities, especially residual starting materials .

Advanced: How can X-ray crystallography resolve structural ambiguities in methyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate derivatives?

Methodological Answer:

SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement. Key steps:

- Grow single crystals via slow evaporation (solvent: MeOH/EtOAc).

- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

- Refine structures using SHELXL to model hydrogen bonding and torsional angles, ensuring accurate triazole-pyridine dihedral angles (typically 10–30°) . For macromolecular complexes (e.g., protein-ligand), SHELXPRO interfaces with refinement pipelines .

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Standardization : Use multiple assays (e.g., fungal growth inhibition vs. enzyme-binding assays) to validate fungicidal activity .

- Purity Verification : Ensure >95% purity via combustion analysis and LC-MS to rule out impurities skewing results .

- Structural Confirmation : Compare NMR/X-ray data with literature to confirm correct regiochemistry (triazole at position 1 vs. 2) .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of triazole-containing analogs?

Methodological Answer:

- Substituent Variation : Replace the methyl group on the triazole with halides or electron-withdrawing groups (e.g., CF3) to modulate lipophilicity and target binding .

- Pyridine Modifications : Introduce substituents at the nicotinate 2- or 4-positions to enhance metabolic stability .

- In Silico Modeling : Dock analogs into fungal CYP51 or kinase active sites (e.g., RET/PI3K) using AutoDock Vina to predict binding affinities .

Basic: How can researchers ensure batch-to-batch consistency in synthesis?

Methodological Answer:

- Process Controls : Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy to track triazole coupling .

- Quality Metrics : Define critical parameters (e.g., yield ≥50%, purity ≥95%) and use statistical tools (e.g., ANOVA) to assess variability .

- Scale-Up Protocols : Transition from batch to continuous-flow reactors to minimize side reactions and improve reproducibility .

Advanced: What in vivo models are suitable for evaluating the pharmacokinetics of methyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate?

Methodological Answer:

- Microdialysis : Measure percutaneous penetration in rodent skin using methyl nicotinate as a reference compound .

- ADME Profiling : Administer radiolabeled compound (14C/3H) to track distribution, metabolism, and excretion in Sprague-Dawley rats .

- Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites (e.g., ester hydrolysis products) in plasma .

Advanced: How can computational methods guide the design of derivatives with improved solubility?

Methodological Answer:

- LogP Prediction : Tools like MarvinSketch estimate partition coefficients; target LogP <3 to enhance aqueous solubility.

- Salt Formation : Screen counterions (e.g., HCl, Na+) using COSMO-RS to identify stable salts .

- Co-Crystallization : Use Mercury CSD to identify co-formers (e.g., succinic acid) that improve dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。